molecular formula C18H12N2S2 B2780164 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole CAS No. 339112-89-9

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole

Cat. No.: B2780164
CAS No.: 339112-89-9
M. Wt: 320.43
InChI Key: IRPHSAPDMLPBOP-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a pyridine ring substituted with a phenylsulfanyl group. Its synthesis typically involves condensation reactions, such as SiO₂-catalyzed microwave-assisted coupling of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by functionalization at the pyridine fragment . The compound’s structure allows for diverse reactivity, particularly at the sulfur atom in the phenylsulfanyl group and the electron-deficient pyridine ring, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPHSAPDMLPBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-3-(phenylsulfanyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (–SPh) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This transformation alters electronic properties and reactivity.

Reaction Conditions Product Key Findings
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, AcOH2-[2-(Phenylsulfinyl)-3-pyridinyl]-1,3-benzothiazoleSelective oxidation preserves aromatic systems; confirmed via <sup>1</sup>H NMR .
Oxidation to sulfonemCPBA, CH<sub>2</sub>Cl<sub>2</sub>2-[2-(Phenylsulfonyl)-3-pyridinyl]-1,3-benzothiazoleComplete conversion requires excess oxidant; sulfone enhances electrophilicity .

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring

The pyridine ring’s electronic environment allows substitution at specific positions. The phenylsulfanyl group at C2 activates C5 for electrophilic attack, while C3 and C4 remain less reactive.

Reaction Conditions Product Key Findings
Amination at C5NH<sub>3</sub>, CuI, 110°C2-[5-Amino-2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazoleCopper catalysis enables regioselective amination; yields ~65% .
Halogenation at C5NBS, DMF, 80°C2-[5-Bromo-2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazoleBromine incorporation facilitates cross-coupling reactions .

Cross-Coupling Reactions

The benzothiazole and pyridine moieties participate in palladium- or copper-catalyzed couplings, enabling structural diversification.

Reaction Conditions Product Key Findings
Suzuki–Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid2-[2-(Phenylsulfanyl)-5-aryl-3-pyridinyl]-1,3-benzothiazoleHigh functional group tolerance; yields 70–85% .
Ullmann-Type CouplingCuI, 1,10-phenanthroline, DMF2-[2-(Phenylsulfanyl)-5-(aryloxy)-3-pyridinyl]-1,3-benzothiazoleElectron-deficient pyridine enhances reactivity; yields ~60% .

Cyclization and Ring-Opening Reactions

The benzothiazole ring’s rigidity and electron deficiency promote cyclization under specific conditions.

Reaction Conditions Product Key Findings
Thermal CyclizationToluene, 120°C, 12 hPyrido[2,3-d]thiazolo[3,2-a]pyridine derivativeForms fused heterocycle via intramolecular C–N bond formation; confirmed by X-ray .
Acid-Mediated Ring OpeningHCl (conc.), reflux3-(Benzothiazol-2-yl)-2-(phenylsulfanyl)pyridineBenzothiazole ring opens reversibly; equilibrium favors closed form at neutral pH .

Functionalization via Michael Addition

The electron-deficient benzothiazole system can act as a Michael acceptor.

Reaction Conditions Product Key Findings
Addition of MalononitrileKOH, EtOH, RT2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole-6-carbonitrileNucleophilic attack at C6 of benzothiazole; yield 78% .

Electrophilic Substitution

Electrophilic reagents target the benzothiazole’s C6 position due to its electron deficiency.

Reaction Conditions Product Key Findings
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C6-Nitro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazoleNitro group enhances reactivity for further reductions .
SulfonationSO<sub>3</sub>, DCE, 50°C6-Sulfo-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazoleSulfonic acid derivative improves solubility .

Biological Activity Correlations

While the focus is on chemical reactivity, structural modifications impact bioactivity:

  • Antiviral Activity : Pyrimidine-fused analogs (via cyclization) show inhibition of HSV-1 (IC<sub>50</sub> = 4.87–10.47 µg/mL) .

  • Anticancer Potential : Urea derivatives exhibit PI3K/mTOR inhibition (IC<sub>50</sub> = 0.3–5.26 µM) .

Scientific Research Applications

2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole has numerous applications across various scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit varied pharmacological activities depending on substituents. Below is a detailed comparison of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole with structurally or functionally related compounds:

Antischistosomal Activity

  • 2-(Benzylsulfonyl)-1,3-benzothiazole ():
    • Exhibits low micromolar activity against Schistosoma mansoni larvae and adult worms.
    • The sulfonyl group enhances electrophilicity, improving binding to parasitic targets like thioredoxin glutathione reductase (SmTGR).
    • Key Difference : The sulfonyl group (vs. sulfanyl in the target compound) increases oxidative stability and target affinity .

Antitubercular Activity

  • 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole ():
    • Inhibits Mycobacterium tuberculosis H37Rv with IC₅₀ < 10 µM.
    • IR and ¹H-NMR data confirm the presence of C=O (1650 cm⁻¹) and aryl-H (δ 7.32–8.03 ppm) groups critical for binding.
    • Key Difference : The 4-chlorobenzoyl substituent enhances lipophilicity and membrane penetration compared to the pyridinyl-sulfanyl group .

Anticancer Activity

  • 2-(Methylsulfonyl)-1,3-benzothiazole ():
    • Inhibits RNA/DNA synthesis by binding to RNA polymerase.
    • The methylsulfonyl group acts as a leaving group, forming reactive intermediates with cellular nucleophiles.
    • Key Difference : The methylsulfonyl group (vs. phenylsulfanyl) increases electrophilicity, enhancing cytotoxicity .

Anticonvulsant Activity

  • 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole ():
    • Demonstrated efficacy in the 6 Hz psychomotor seizure test.
    • Hydrazinyl side chains improve blood-brain barrier permeability.
    • Key Difference : The hydrazine moiety (vs. pyridinyl-sulfanyl) facilitates hydrogen bonding with neuronal ion channels .

Structural and Electronic Comparisons

Compound Name Key Substituent(s) Pharmacological Activity Key Structural Advantage Reference
This compound Phenylsulfanyl-pyridine Under investigation Tunable electronic properties
2-(Benzylsulfonyl)-1,3-benzothiazole Benzylsulfonyl Antischistosomal Enhanced target affinity
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole 4-Chlorobenzoyl Antitubercular High lipophilicity
2-(Methylsulfonyl)-1,3-benzothiazole Methylsulfonyl Anticancer Reactivity with biomolecules

Research Findings and Mechanistic Insights

  • Electronic Effects : The pyridine ring in the target compound activates electrophilic substitution at the 3-position, enabling regioselective functionalization .
  • Bioactivity Trends : Sulfonyl and sulfanyl groups confer divergent activities—sulfonyl derivatives (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole) are potent antiparasitics, while sulfanyl derivatives may favor CNS-targeted applications due to reduced electrophilicity .
  • Synthetic Accessibility : Microwave-assisted methods (e.g., ) reduce reaction times (<30 min) compared to traditional reflux (6–12 hours) for benzothiazole synthesis .

Biological Activity

The compound 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article discusses its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2S2C_{18}H_{14}N_2S_2. It features a benzothiazole core with a phenylsulfanyl group and a pyridine ring, contributing to its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (lung cancer)12.5
6-Chloro derivativeMCF-7 (breast cancer)8.0

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzothiazole derivatives is also notable. Studies indicate that these compounds can inhibit viral replication in cell cultures:

Virus TypeEC50 (µM)Reference
Influenza A virus0.5
Herpes Simplex Virus (HSV-1)0.25

The antiviral mechanism may involve interference with viral entry or replication processes.

Case Studies

A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including the target compound. The results indicated that modifications to the benzothiazole scaffold significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cells and bacteria.

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